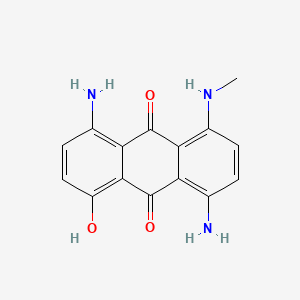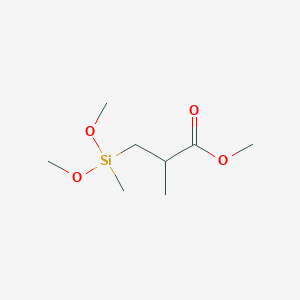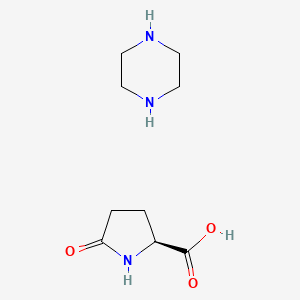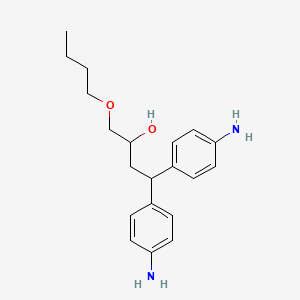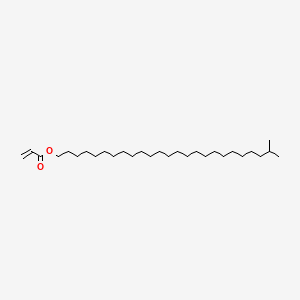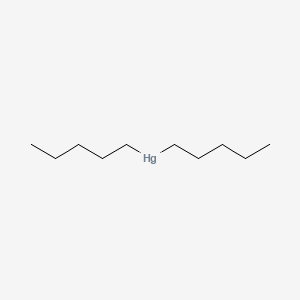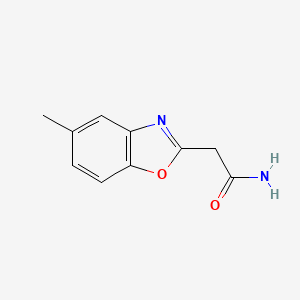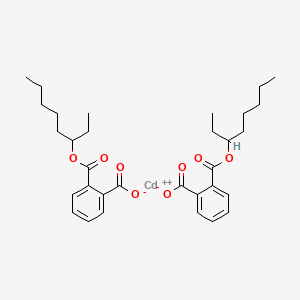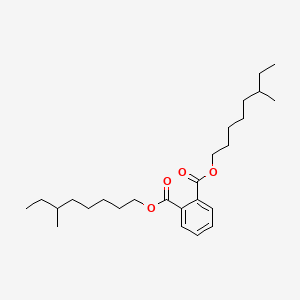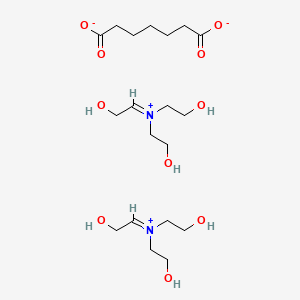
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate is a chemical compound with the molecular formula C19H42N2O10. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(tris(2-hydroxyethyl)ammonium) heptanedioate typically involves the reaction of tris(2-hydroxyethyl)amine with heptanedioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large reactors, precise temperature control, and efficient mixing to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is being conducted to explore its potential use in drug development and as a treatment for certain medical conditions.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mécanisme D'action
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) heptanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium malate
- Tris(2-hydroxyethyl)ammonium succinate
- Tris(2-hydroxyethyl)ammonium glycolate
Uniqueness
Bis(tris(2-hydroxyethyl)ammonium) heptanedioate is unique due to its specific molecular structure, which imparts distinct properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
85030-03-1 |
|---|---|
Formule moléculaire |
C19H38N2O10 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl)-(2-hydroxyethylidene)azanium;heptanedioate |
InChI |
InChI=1S/C7H12O4.2C6H14NO3/c8-6(9)4-2-1-3-5-7(10)11;2*8-4-1-7(2-5-9)3-6-10/h1-5H2,(H,8,9)(H,10,11);2*1,8-10H,2-6H2/q;2*+1/p-2 |
Clé InChI |
FXIVXDGUFXDOQC-UHFFFAOYSA-L |
SMILES canonique |
C(CCC(=O)[O-])CCC(=O)[O-].C(CO)[N+](=CCO)CCO.C(CO)[N+](=CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


